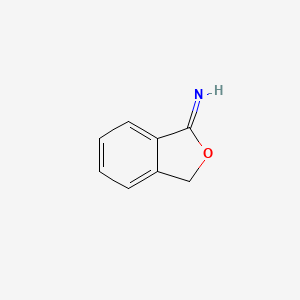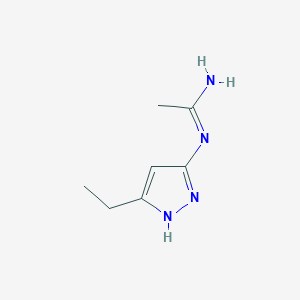
N'-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide typically involves the reaction of 5-ethyl-1H-pyrazole-3-carboxylic acid with appropriate reagents to form the desired acetimidamide derivative. One common method involves the use of hydrazonoyl chlorides in the presence of triethylamine (Et3N) in acetonitrile (MeCN) as a solvent .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
N’-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of various chemical intermediates and materials.
Mecanismo De Acción
The mechanism of action of N’-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide include other pyrazole derivatives such as:
- N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines
- 3,5-disubstituted 1H-pyrazoles
Uniqueness
N’-(5-Ethyl-1H-pyrazol-3-yl)acetimidamide is unique due to its specific substitution pattern and the presence of the acetimidamide functional group. This unique structure contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
N'-(5-ethyl-1H-pyrazol-3-yl)ethanimidamide |
InChI |
InChI=1S/C7H12N4/c1-3-6-4-7(11-10-6)9-5(2)8/h4H,3H2,1-2H3,(H3,8,9,10,11) |
Clave InChI |
SRVDJMFPTUKSHQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NN1)N=C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12865381.png)
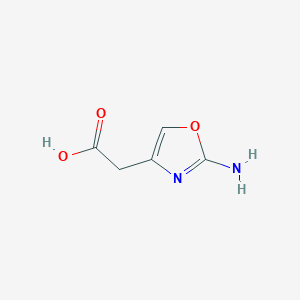
![8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12865385.png)
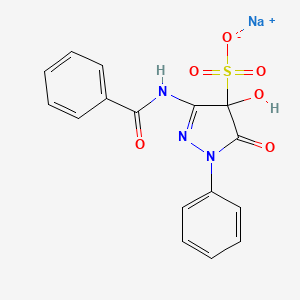
![5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one](/img/structure/B12865398.png)

![(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
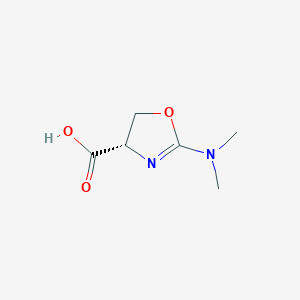
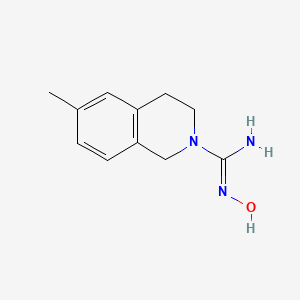
![7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
![2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12865440.png)

